molecular formula C11H10N2O3 B172484 Ethyl 3-hydroxyquinoxaline-2-carboxylate CAS No. 36818-07-2

Ethyl 3-hydroxyquinoxaline-2-carboxylate

Cat. No. B172484
CAS RN: 36818-07-2
M. Wt: 218.21 g/mol
InChI Key: MIIFHRBUBUHJMC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyquinoxaline-2-carboxylate is a biochemical used for proteomics research . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 .


Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxyquinoxaline-2-carboxylate is C11H10N2O3 . Its average mass is 218.209 Da and its monoisotopic mass is 218.069138 Da .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxyquinoxaline-2-carboxylate has a density of 1.3±0.1 g/cm3 . Its boiling point is 371.9ºC at 760mmHg . The flash point is 178.7ºC .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 3-hydroxyquinoxaline-2-carboxylate is a key intermediate in the synthesis of various chemical compounds. It reacts with hydrazine hydrate to form 3-hydroxyquinoxaline-2-carbohydrazide, which can be further modified to produce a range of benzamides and triazolyl compounds (Kotakommula, Vadapalli, Eppakayala, & Maringanti, 2016). Another interesting reaction involves the condensation of ethyl chromone-2-carboxylate and 1,2-diaminobenzene to yield various quinoxaline derivatives (Markees, 1989).

Antimicrobial Activity

Ethyl 3-hydroxyquinoxaline-2-carboxylate derivatives show potential antimicrobial activity. The synthesis of 3-hydroxythieno[2,3-b]quinoxaline derivatives from ethyl-3-mercaptoquinoxaline-2-carboxylate and their evaluation for antibacterial and antifungal activities are significant contributions in this area (Moustafa & Elossaily, 2002).

Medicinal Chemistry and Drug Discovery

In drug discovery, the modification of ethyl 3-hydroxyquinoxaline-2-carboxylate leads to novel pharmaceutical compounds. A notable example is the design and synthesis of 3-ethoxyquinoxalin-2-carboxamides as potential 5-HT3 receptor antagonists, which show promise in the field of antidepressants (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Coordination Chemistry

The compound also finds application in coordination chemistry. For instance, the copper(I) ethylene complex of 2-hydroxyquinoxaline demonstrates interesting hydrogen bond and π−π-stacking interactions (Dai et al., 1997).

Photodiode Applications

In the field of materials science, derivatives of ethyl 3-hydroxyquinoxaline-2-carboxylate are utilized for photodiode applications. The synthesis of ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its applications in designing organic photodiodes highlight its significance in this domain (Elkanzi et al., 2020).

properties

IUPAC Name

ethyl 3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFHRBUBUHJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289987
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxyquinoxaline-2-carboxylate

CAS RN

36818-07-2
Record name 36818-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl ketomalonate (8 g) was added to an ethanol (100 ml) solution of 1,2-phenylenediamine (5 g). The reaction mixture was stirred at 50° C. for 14 hours. The precipitated crystals were filtrated, which was washed with IPE to obtain the entitled compound (8.2 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Haldar, B Dutta, J Guin, JK Ray - Tetrahedron letters, 2007 - Elsevier
… Ethyl 3-hydroxyquinoxaline-2-carboxylate 2a …
Number of citations: 39 www.sciencedirect.com
S Ketha, S Kethireddy, S Chithaluri… - Materials Today …, 2022 - Elsevier
… Ethyl-3-hydroxyquinoxaline-2-carboxylate (1) on reaction with hydrazine hydrate in ethanol yielded 3-hydroxyquinoxaline-2-carbohydrazide(2). This product on condensation with …
Number of citations: 1 www.sciencedirect.com
TC MARINGANTI - researchgate.net
… Ethyl-3-hydroxyquinoxaline-2-carboxylate is reacted with hydrazine hydrate to offered 3hydroxyquinoxaline-2-carbohydrazide (1), which on condensation with different isothiocyanates …
Number of citations: 0 www.researchgate.net
JW Clark-Lewis - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… of an excess of aqueous ammonia (d 0.880) to ethyl 3-hydroxyquinoxaline-2-carboxylate … A mixture of ethyl 3-hydroxyquinoxaline-2carboxylate (2 g.) and aqueous 25% methylamine (…
Number of citations: 3 pubs.rsc.org
TR Devi, E Laxminarayana… - Indian Journal of …, 2019 - researchgate.net
… Ethyl 3-hydroxyquinoxaline2-carboxylate on hydrazinolysis with substituted hydrazines resulted into 3-hydroxyquinoxaline-2carbohydrazides (3a-g) which on reaction with CS2 …
Number of citations: 2 www.researchgate.net
FE King, JW Clark-Lewis - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… acid is contrary to the experience of Ohle and Gross (Ber., 1935, 68, 2262) with ethyl 3-hydroxyquinoxaline-2carboxylate which when treated with diazomethane yields the N-methyl …
Number of citations: 20 pubs.rsc.org
J Kumar, G Chawla, U Kumar, K Sahu - Medicinal Chemistry Research, 2014 - Springer
… 3-Hydroxyquinoxaline-2-carbohydrazide (2) was prepared by the reaction of ethyl-3-hydroxyquinoxaline-2-carboxylate (1) and hydrazine hydrate. The title compounds 3–24 were finally …
Number of citations: 8 link.springer.com
MS Habib, CW Rees - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Ethyl 3-hydroxyquinoxaline-2-carboxylate 22 was methylated and hydrolysed … prepared by the addition of aqueous ammonium hydroxide to ethyl 3-hydroxyquinoxaline-2-carboxylate …
Number of citations: 17 pubs.rsc.org
X Yi, Z Cao, Y Yuan, W Li, X Cui, Z Chen, X Hu… - Journal of Controlled …, 2021 - Elsevier
… Ethyl 3-hydroxyquinoxaline-2-carboxylate (1) was chlorinated in the presence of POCl3 to obtain ethyl 3-chloroquinoxaline-2-carboxylic acid ethyl ester (2). Then, 3-aminophenol was …
Number of citations: 11 www.sciencedirect.com
FE King, JW Clark-Lewis - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… (b) Ethyl 3-hydroxyquinoxaline-2-carboxylate (Gowenlock, Newbold, and Spring, J . , 1945, 622-625) (3 9.) in alcohol (20 cc) was mixed with alcoholic ammonia (10% ; 50 cc). Amide …
Number of citations: 15 pubs.rsc.org

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